1,3-dibutoxy-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-Dibutoxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H24O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibutoxy-6H-benzo[c]chromen-6-one typically involves the alkylation of 6H-benzo[c]chromen-6-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
6H-benzo[c]chromen-6-one+Butyl BromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
1,3-Dibutoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibutoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II (PDE2). By inhibiting PDE2, the compound can modulate intracellular signaling pathways, leading to various biological effects . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 1,3-Bis-benzyloxy-benzo[c]chromen-6-one
- 1,3-Bis-(4-methyl-benzyloxy)-benzo[c]chromen-6-one
- 1,3-Bis-benzyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
- 1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
1,3-Dibutoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of butoxy groups at positions 1 and 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H24O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3-dibutoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H24O4/c1-3-5-11-23-15-13-18(24-12-6-4-2)20-16-9-7-8-10-17(16)21(22)25-19(20)14-15/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
CTNDFXFLXFYHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCCCC |
Origin of Product |
United States |
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